(6-Bromo-4-chloropyridin-2-YL)methanamine
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Overview
Description
(6-Bromo-4-chloropyridin-2-YL)methanamine is a chemical compound with the molecular formula C6H6BrClN2 and a molecular weight of 221.48 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyridine ring, along with a methanamine group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-chloropyridin-2-YL)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination and chlorination of pyridine to obtain the desired halogenated pyridine intermediate. This intermediate is then subjected to amination using reagents such as ammonia or amines under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-4-chloropyridin-2-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
(6-Bromo-4-chloropyridin-2-YL)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (6-Bromo-4-chloropyridin-2-YL)methanamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(6-Chloropyridin-2-YL)methanamine: Similar structure but lacks the bromine atom.
(4-Chloropyridin-2-YL)methanamine: Chlorine atom at a different position.
(6-Bromo-2-chloropyridin-3-YL)methanamine: Different positioning of halogen atoms.
Uniqueness
(6-Bromo-4-chloropyridin-2-YL)methanamine is unique due to the specific positioning of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and binding properties. This unique structure allows for distinct interactions in chemical and biological systems, making it valuable for specialized applications .
Properties
Molecular Formula |
C6H6BrClN2 |
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Molecular Weight |
221.48 g/mol |
IUPAC Name |
(6-bromo-4-chloropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrClN2/c7-6-2-4(8)1-5(3-9)10-6/h1-2H,3,9H2 |
InChI Key |
WHMRAAXNKBKEIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)Br)Cl |
Origin of Product |
United States |
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